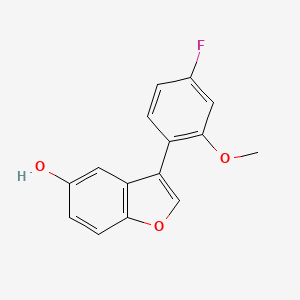
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-4-methoxyphenylboronic acid” is a compound that has been used in the synthesis of various biologically active molecules . It has a linear formula of FC6H3(OCH3)B(OH)2 and a molecular weight of 169.95 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol” were not found, “3-Fluoro-4-methoxyphenylboronic acid” has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It has also been used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” is represented by the SMILES string COc1ccc(cc1F)B(O)O . This indicates the presence of a methoxy group (OCH3), a fluorine atom (F), and a boronic acid group (B(OH)2) on a benzene ring.
Chemical Reactions Analysis
As mentioned earlier, “3-Fluoro-4-methoxyphenylboronic acid” has been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a melting point of 206-211 °C and a molecular weight of 169.95 .
Aplicaciones Científicas De Investigación
Serotonin 1A Receptors and Alzheimer's Disease
Research has explored the role of serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. A study utilized a molecular imaging probe, selective for 5-HT(1A) receptors, in conjunction with positron emission tomography (PET) to quantify receptor densities in patients with Alzheimer's, subjects with mild cognitive impairment, and controls. This research highlighted the potential of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol derivatives in the study of neurological conditions and their diagnostic applications (Kepe et al., 2006).
Fluorination of Ketones
The chemical synthesis domain has seen the application of derivatives for the direct α-fluorination of ketones, highlighting the compound's utility in modifying molecular structures to achieve desired chemical properties. This process allows for regiospecific fluorofunctionalization of ketones without prior activation, demonstrating the compound's versatility in organic synthesis (Stavber et al., 2002).
Antimicrobial and Antioxidant Applications
A series of novel chromone-based 1,2,3-triazoles featuring 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol as a core component demonstrated pronounced antimicrobial activity against various bacterial and fungal strains. This research emphasizes the compound's potential in developing new antimicrobial agents (Dofe et al., 2016).
Development of Anticancer Agents
Compounds derived from 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol have been investigated for their cytotoxic effects, with some showing promise as anticancer agents. For instance, specific neolignans from traditional Chinese medicine exhibited significant inhibitory effects on cancer cell growth, indicating potential therapeutic applications (Ma et al., 2017).
Orexin Receptor Mechanisms in Binge Eating
In neuropharmacology, derivatives of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol have been used to study the role of orexin receptors in compulsive food consumption and binge eating disorders in rats. This research highlights the compound's utility in understanding the neurobiological underpinnings of eating disorders and potential therapeutic targets (Piccoli et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-18-15-6-9(16)2-4-11(15)13-8-19-14-5-3-10(17)7-12(13)14/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLFKDXASNVGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

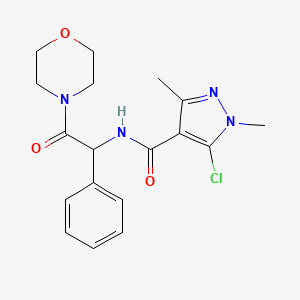
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)


![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)
![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2932099.png)
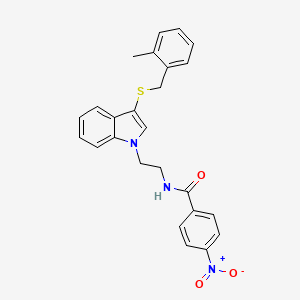


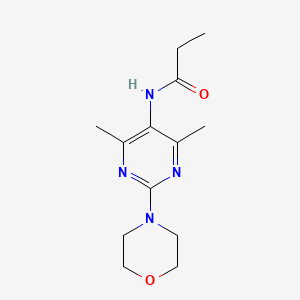
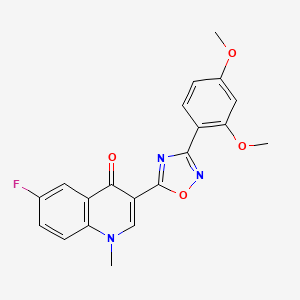
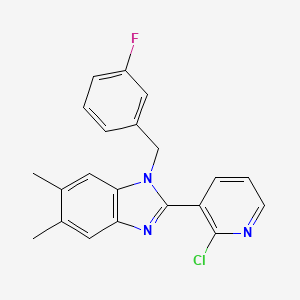
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)